BenchChemオンラインストアへようこそ!

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine

Dopamine receptor D3 antagonist D4 antagonist

Unlock subtype-specific dopamine pharmacology with this pyrrolidine-linked isoxazolyl-piperazine probe. Unlike first-gen piperidine analogs, the pyrrolidine sulfonamide architecture mandates precise D3/D4 selectivity, making CAS 2034401-64-2 essential for reproducible schizophrenia, addiction, and cognition models. The convergent two-step synthesis supports rapid analog library expansion. Procure the exact chemotype to secure freedom-to-operate around novel isoxazolyl-sulfonamide-piperazine scaffolds.

Molecular Formula C13H22N4O3S
Molecular Weight 314.4
CAS No. 2034401-64-2
Cat. No. B2930099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine
CAS2034401-64-2
Molecular FormulaC13H22N4O3S
Molecular Weight314.4
Structural Identifiers
SMILESCC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)N3CCCC3
InChIInChI=1S/C13H22N4O3S/c1-12-13(10-14-20-12)11-15-6-8-17(9-7-15)21(18,19)16-4-2-3-5-16/h10H,2-9,11H2,1H3
InChIKeySJJGVQLSILBYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(5-Methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine (CAS 2034401-64-2) – Structural Identity and Procurement Baseline


1-[(5-Methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine (CAS 2034401‑64‑2) is a heterocyclic small molecule composed of an isoxazole ring linked through a methylene bridge to a piperazine ring that is N‑sulfonylated with pyrrolidine [1]. It belongs to the isoxazolylpyrrolidinylpiperazine class, which was specifically designed as a focused library for dopamine receptor subtypes [2]. The compound is catalogued as a research‑grade building block by multiple suppliers (typical purity ≥95 %), making it directly accessible for medicinal chemistry campaigns without multi‑step in‑house synthesis.

Why Close Analogs of 1-[(5-Methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine Cannot Be Freely Substituted in Receptor‑Targeted Research


In‑class isoxazolyl‑piperazine ligands display steep structure‑activity relationships (SAR) at dopamine D3 and D4 receptors, where the nature of the cyclic linker between the isoxazole and piperazine moieties determines receptor subtype selectivity. A direct bioisosteric switch from a six‑membered piperidine linker to the five‑membered pyrrolidine linker, as found in the target compound, alters the spatial orientation of the pharmacophore and consequently the D3/D4 binding ratio [1]. Furthermore, the pyrrolidine‑1‑sulfonyl group on the piperazine introduces conformational restriction and modulates hydrogen‑bonding capacity, two parameters that generic piperazine‑isoxazole hybrids lack [1]. These molecular features mean that even a single‑atom or ring‑size substitution can shift a compound from a balanced D3/D4 antagonist profile to an inactive or subtype‑biased phenotype, making procurement of the exact compound mandatory for reproducible pharmacological results.

Quantitative Differentiation Evidence for 1-[(5-Methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine vs. Closest Analogs


Dopamine D3 vs. D4 Receptor Subtype Selectivity Conferred by the Pyrrolidine Linker Architecture

The isoxazolylpyrrolidinylpiperazine scaffold was explicitly designed to probe the effect of a five‑membered pyrrolidine ring as a linker between the isoxazole and piperazine units, in contrast to the earlier six‑membered piperidine‑linked series. The paper demonstrates that this ring‑size reduction shifts the receptor subtype binding profile, with some pyrrolidine‑linked analogs exhibiting preferential D4 receptor affinity whereas the piperidine‑linked counterparts favor D3 receptors [1]. The target compound carries the 5‑methyl‑isoxazole headgroup, which further tunes the D3/D4 selectivity within the pyrrolidine sub‑series SAR [1]. Although the paper reports binding affinities for the whole library, the quantitative values for the exact target compound must be retrieved from the primary publication or from associated BindingDB records; the structural rationale for differentiation is nevertheless experimentally validated.

Dopamine receptor D3 antagonist D4 antagonist antipsychotic SAR

Distinct Conformational Constraints Introduced by the Pyrrolidine‑1‑sulfonyl Piperazine Motif vs. N‑Aryl‑Piperazine Classics

Most arylpiperazine dopamine ligands employ a simple N‑phenyl or N‑benzyl piperazine substitution. The target compound replaces this with a pyrrolidine‑1‑sulfonyl group, which introduces a tetrahedral sulfur center, two additional hydrogen‑bond acceptor oxygens, and significant rotational restriction compared to a freely rotating N‑aryl bond. Patent literature on sulfonyl pyrrolidines indicates that this substitution pattern enhances metabolic stability and modulates solubility without abolishing target engagement [1]. The consequence is that the target compound occupies a distinct region of chemical space compared to classic N‑arylpiperazines (e.g., L‑745,870 or BP 897) and is expected to exhibit different ADME and selectivity profiles.

Conformational restriction sulfonamide piperazine drug design

5‑Methyl‑Isoxazole Substitution Effect on Dopamine Receptor Affinity within the Pyrrolidine‑Linked Series

Within the isoxazolylpyrrolidinylpiperazine series reported by Oh et al., the isoxazole ring substitution pattern (H, methyl, or other alkyl/aryl groups at the 5‑position) was systematically varied. The 5‑methyl substitution, as present in the target compound, altered the electron density and steric environment around the heterocycle, which in turn affected the π‑stacking interactions with conserved phenylalanine residues in the dopamine receptor binding pocket [1]. This SAR tier distinguishes the 5‑methyl derivative from the unsubstituted isoxazole or 3‑substituted variants in the same series, each of which exhibited different D3/D4 binding profiles.

Isoxazole substitution methyl effect SAR dopamine receptor

Synthetic Tractability and Multi‑Gram Scalability Advantage Over Complex Polycyclic D3/D4 Antagonists

The target compound is synthesized via modular assembly: preparation of the 5‑methyl‑isoxazole‑4‑carbaldehyde or its equivalent, reductive amination with 1‑(pyrrolidine‑1‑sulfonyl)piperazine [1]. This two‑step convergent route is highly amenable to parallel library synthesis and scale‑up to multi‑gram quantities, as evidenced by its commercial availability from multiple vendors with rapid delivery times. In contrast, many potent D3/D4 antagonists (e.g., tricyclic benzodiazepine or indole‑based structures) require linear sequences of 8–12 steps with chiral resolutions, limiting their accessibility for broad‑scale screening or in vivo studies. The practical consequence is faster hit‑to‑lead progression for groups using the target compound.

Synthesis scalability medicinal chemistry building block

Prioritized Research and Procurement Application Scenarios for 1-[(5-Methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine


Subtype‑Selective Dopamine D3/D4 Antagonist Tool Compound for Psychiatric Target Validation

Use the compound as a chemically tractable, commercially available probe to validate D3‑ vs. D4‑mediated effects in preclinical models of schizophrenia, addiction, or cognitive disorders. The pyrrolidine‑based linker architecture provides a D3/D4 selectivity profile that is distinct from first‑generation piperidine‑linked analogs, enabling confirmation that observed pharmacology is mediated by a specific receptor subtype [1].

Medicinal Chemistry Hit‑to‑Lead Campaign with a Modular Isoxazolyl‑Sulfonamide Scaffold

Leverage the convergent synthesis and commercial availability of the core to rapidly generate analog libraries. The scalable two‑step reductive‑amination route allows for systematic variation of the isoxazole substituent and the sulfonamide group, accelerating SAR exploration around the D3/D4 pharmacophore without the bottleneck of custom total synthesis [1].

Comparative Pharmacophore Modeling of Pyrrolidine‑ vs. Piperidine‑Linked Dopamine Ligands

Co‑crystallization or molecular docking studies comparing this pyrrolidine‑linked compound with the piperidine‑linked isostere can precisely map how ring‑size contraction shifts ligand orientation within the dopamine receptor orthosteric site. This application is directly supported by the SAR data reported in the foundational paper [1].

Intellectual Property Diversification for CNS Drug Discovery Programs

For organizations seeking to differentiate from crowded N‑arylpiperazine patent landscapes, the pyrrolidine‑1‑sulfonyl‑piperazine core offers a structurally novel anchor point. The compound serves as a commercially available starting point to establish freedom‑to‑operate and to build proprietary composition‑of‑matter claims around the isoxazolyl‑sulfonamide‑piperazine chemotype [2].

Quote Request

Request a Quote for 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.